7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3S/c1-29-21-20(22(33)28-24(29)34)32(15-16-36-25-26-18-9-5-6-10-19(18)35-25)23(27-21)31-13-11-30(12-14-31)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,28,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLOTPJEYYWKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a purine core and various functional groups, suggests a diverse range of biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N7O4S, with a molecular weight of approximately 469.52 g/mol. The structure includes a benzo[d]oxazole moiety and a piperazine ring, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N7O4S |
| Molecular Weight | 469.52 g/mol |
| Purity | NLT 98% |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Activity
Recent research has highlighted the anticancer potential of related compounds in the purine class. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzodioxole derivatives induced cell cycle arrest at the G2-M phase in Hep3B liver cancer cells, indicating a potential mechanism for their anticancer activity .
Case Study:
In a comparative study on benzodioxole derivatives:
- Compound 2a exhibited potent anticancer activity against Hep3B cells.
- It reduced α-fetoprotein secretion significantly compared to untreated controls.
- The compound induced cell cycle arrest similar to doxorubicin treatment .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit enzymes associated with cancer progression and inflammation. For example, certain derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
Pharmacological Studies
Pharmacological evaluations using various assays have been conducted to assess the biological activity of this compound:
Q & A
Q. How can researchers elucidate the role of the benzo[d]oxazole-thioether moiety in target engagement?
- Methodological Answer :
- Photoaffinity labeling : Synthesize an analog with a diazirine group; irradiate to crosslink with proximal proteins, followed by pull-down and LC-MS/MS identification.
- Alanine scanning mutagenesis : Modify residues in the putative binding pocket of the target protein to assess interaction loss .
Q. What techniques confirm intracellular accumulation and subcellular localization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
